molecular formula C11H14N2O3 B14335279 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 105986-50-3

5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14335279
CAS No.: 105986-50-3
M. Wt: 222.24 g/mol
InChI Key: DEYROEMEFVCLEE-UHFFFAOYSA-N
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Description

5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of cyclopent-3-en-1-ylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions could target the pyrimidine ring or the cyclopentene ring, potentially leading to the formation of saturated derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications, such as antiviral, antibacterial, or anticancer agents.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrimidine-2,4,6(1H,3H,5H)-trione: A simpler analog with a methyl group instead of the cyclopent-3-en-1-yl group.

    5-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione: A similar compound with a phenyl group, which might have different chemical and biological properties.

Uniqueness

The presence of the cyclopent-3-en-1-yl group in 5-(Cyclopent-3-en-1-yl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione could confer unique chemical reactivity and biological activity compared to its simpler analogs, making it a valuable compound for research and industrial applications.

Properties

CAS No.

105986-50-3

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

5-cyclopent-3-en-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C11H14N2O3/c1-2-11(7-5-3-4-6-7)8(14)12-10(16)13-9(11)15/h3-4,7H,2,5-6H2,1H3,(H2,12,13,14,15,16)

InChI Key

DEYROEMEFVCLEE-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2CC=CC2

Origin of Product

United States

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